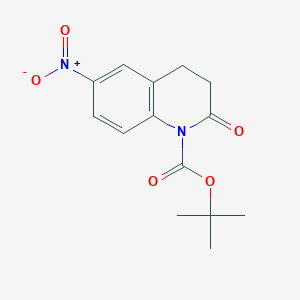

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Beschreibung

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 154083-23-5) is a nitro-substituted dihydroquinoline derivative featuring a tert-butyl carbamate group at the 1-position and a ketone moiety at the 2-position. The compound’s structure consists of a partially saturated quinoline core, with a nitro group at the 6-position, which confers unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of opioid receptor modulators and other bioactive molecules . Its molecular formula is inferred as C₁₄H₁₆N₂O₅ (based on analogous derivatives in and structural analysis), with a molecular weight of approximately 292.3 g/mol.

Eigenschaften

IUPAC Name |

tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-11-6-5-10(16(19)20)8-9(11)4-7-12(15)17/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHBUKLXJKREQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group into the quinoline ring.

Reduction: Partial reduction of the quinoline ring to form the dihydroquinoline.

Esterification: Formation of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound’s chemical reactivity stems from three primary functional groups:

-

Nitro group (-NO₂) : Located at the 6-position, it enhances electron-withdrawing effects and participates in reduction reactions.

-

tert-Butyl ester (-OC(O)O-C(CH₃)₃) : Contributes to hydrolysis under acidic or basic conditions and serves as a protecting group.

-

Dihydroquinoline core : Provides a conjugated aromatic system amenable to nucleophilic substitution and electrophilic attacks.

These features make the compound a valuable intermediate in organic synthesis and medicinal chemistry.

Condensation Reactions

The compound reacts with aldehydes/ketones via condensation to form complex structures. This reactivity is driven by the electron-deficient quinoline core, which facilitates nucleophilic addition.

Reduction of the Nitro Group

The nitro group can be reduced to an amine (-NH₂) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is critical for generating biologically active amines, which may interact with enzymes or receptors.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis is typically reversible, while basic conditions lead to permanent deprotection.

Nucleophilic Substitution

The ester’s carbonyl group and the quinoline core are susceptible to nucleophilic attack. Reactions with amines or hydroxyl-containing species can modify the ester or aromatic system, enabling structural diversification.

Domino Reaction Process

A three-component domino reaction involving tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1), aldehydes/ketones (2), and malonate derivatives (3) has been reported. This process generates quinolone derivatives under high-temperature conditions (130°C) without solvents or catalysts .

| Reaction Component | Conditions | Yield | Key Products |

|---|---|---|---|

| Domino Process 1 | 130°C, 24 h | 63–73% | Quinolin-6-amine derivatives |

| Domino Process 2 | Diphenyl ether reflux, 0.75 h | 41–76% | Ethyl ester derivatives |

The reaction efficiency depends on the volatility of reactants; diethyl malonate, being highly volatile, requires stoichiometric excess to achieve moderate yields .

Structural and Reaction Comparisons

The compound’s reactivity is distinct from related quinoline derivatives:

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| Quinoline | Basic aromatic structure | Lacks reactive functional groups (no nitro/ester) |

| 6-Nitroquinoline | Contains nitro group | No ester group; limited hydrolysis options |

| tert-Butyl 2-oxoquinoline | Contains tert-butyl ester | No nitro group; reduced electron-withdrawing effects |

The unique combination of nitro, ester, and dihydroquinoline groups in tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate enables multi-step reactivity and targeted functionalization .

Research Implications

The compound’s participation in domino reactions and condensation processes highlights its utility in constructing biologically active molecules. Its nitro group reduction pathway suggests potential applications in developing enzyme inhibitors or receptor modulators. Future studies could explore its interactions with specific targets (e.g., kinase inhibitors) to elucidate therapeutic mechanisms .

This synthesis-focused analysis underscores the compound’s role as a versatile intermediate in modern organic chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving quinoline derivatives.

Medicine: Potential use in drug discovery and development due to its biological activity.

Industry: As a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and quinoline core are key structural features that contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate with structurally related derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Structural and Electronic Effects

- Nitro Group (6-position) : The nitro group in the target compound is strongly electron-withdrawing, leading to reduced electron density in the aromatic ring. This contrasts with electron-donating groups like methoxy (-OCH₃), which increase ring electron density and stability .

- Ketone Position : The 2-oxo group distinguishes the target compound from 4-oxo derivatives (e.g., compound 5 in ). The 2-oxo moiety may influence tautomerization behavior and hydrogen-bonding interactions .

- Carbamate vs. Ester: The tert-butyl carbamate group (vs.

Physicochemical Properties

- Polarity : The nitro group increases aqueous solubility compared to methoxy or benzyl derivatives but reduces logP (predicted logP ≈ 1.5 for the target vs. 3.45 for methoxy analog) .

- Spectroscopic Signatures: The nitro group causes distinct downfield shifts in ¹H NMR (e.g., aromatic protons near -NO₂) and ¹³C NMR (δ ~140–150 ppm for nitro-attached carbons) compared to methoxy (δ ~55 ppm for -OCH₃) .

Biologische Aktivität

Chemical Identity and Properties

- Chemical Name : tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

- CAS Number : 154083-23-5

- Molecular Formula : C14H16N2O5

- Molecular Weight : 292.2900 g/mol

- Purity : Typically ≥98% .

This compound belongs to the class of heterocyclic compounds and has garnered attention due to its potential biological activities.

Antioxidant Properties

Research indicates that compounds similar to tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Compounds with similar structures have shown the ability to enhance antioxidant enzyme activities, thereby reducing cellular apoptosis and oxidative damage .

Antimicrobial Activity

Preliminary studies suggest that derivatives of quinoline compounds possess antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating a potential application in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related quinoline derivatives, revealing varied effects on different cell lines. The response often depends on the specific substituents on the quinoline ring. Some studies suggest that modifications can enhance or decrease cytotoxicity, which is essential for developing targeted therapies .

Case Studies

- Neuroprotective Effects : A study involving a related compound indicated neuroprotective effects in rodent models of ischemic stroke. The compound was shown to reduce glutamate-induced oxidative toxicity in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .

- Anticancer Activity : Research has indicated that certain structural analogs of quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and cell cycle arrest. Specific focus on the nitro group in these compounds may enhance their anticancer efficacy .

The biological activity of tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the nitro group may enhance the ability of the compound to scavenge free radicals.

- Metal Coordination : Some studies have suggested that coordination with metal ions can alter the biological activity of quinoline derivatives, enhancing their cytotoxicity against cancer cells .

Comparative Data Table

| Property/Activity | tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline | Related Compounds |

|---|---|---|

| Antioxidant Activity | Moderate | High |

| Antimicrobial Activity | Yes (preliminary data) | Yes |

| Cytotoxicity | Variable (depends on structure) | Variable |

| Neuroprotective Effects | Yes (in rodent models) | Yes |

| Anticancer Activity | Potential (ongoing research) | Established |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling or allylic amination. For example, a precursor like tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate reacts with nitro-substituted reagents under controlled conditions. Key steps include:

- Catalyst : Tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands (e.g., 2-(di(tert-butyl)phosphino)-1-phenylindole) .

- Solvent : Anhydrous DMF or dichloromethane (DCM) under inert gas (Ar) .

- Purification : Flash column chromatography (silica gel, hexane:acetone = 15:1) yields the product as a pale-yellow oil (66–94% yield) .

Q. How is the compound characterized post-synthesis?

- Methodology : Multi-spectral analysis ensures structural fidelity:

- NMR : and NMR confirm substituent positions (e.g., nitro group at C6) via characteristic shifts (e.g., δ 9.82 ppm for aldehyde protons in intermediates) .

- Mass Spectrometry : HRMS (ESI/APCI) validates molecular weight (e.g., [M + H] = 326.1398) .

- Optical Activity : Chiral SFC/HPLC determines enantiomeric excess (e.g., 92% ee) .

Q. What purification techniques are effective for this compound?

- Methodology :

- Chromatography : Silica gel columns with gradient elution (e.g., hexane:ethyl acetate from 95:5 to 85:15) .

- Recrystallization : For crystalline derivatives (e.g., fluorinated analogs), use petroleum ether/ethyl acetate mixtures .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved?

- Methodology : Ruthenium(II)-catalyzed asymmetric transfer hydrogenation introduces chirality. For example:

- Catalyst : Ru(II) complexes with chiral ligands enable dynamic kinetic resolution .

- Conditions : Ethanol/water mixtures at 70°C with Fe/NHCl for nitro reduction (2 hours, 67–86% yield) .

- Validation : -NMR and X-ray crystallography (using SHELX software) resolve stereochemistry .

Q. How do structural modifications (e.g., substituents) affect biological activity?

- Methodology :

- N-Substitutions : Modifying the THQ core with benzyl or sulfonamide groups alters μ-opioid receptor (MOR)/δ-opioid receptor (DOR) binding. For example:

- Synthetic Route : Ti(OEt)-mediated imine formation with (R)-tert-butanesulfinamide .

- SAR Insights : Electron-withdrawing groups (e.g., nitro) enhance stability but reduce receptor affinity .

Q. How to resolve conflicting spectral data during characterization?

- Methodology :

- 2D NMR : Use - HSQC/HMBC to assign overlapping signals (e.g., diastereotopic protons in dihydroquinoline rings) .

- X-ray Crystallography : SHELXL refines high-resolution structures to confirm bond lengths/angles .

Q. What strategies enable functional group interconversion (e.g., nitro reduction)?

- Methodology :

- Nitro → Amine : Catalytic hydrogenation (H/Pd-C) or Fe/NHCl in EtOH/HO (70°C, 2 hours) .

- Boc Deprotection : Trifluoroacetic acid (TFA) in DCM (overnight, room temperature) removes the tert-butoxycarbonyl group .

Data Contradiction Analysis

Q. Why do synthetic yields vary across similar protocols?

- Analysis : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.